MCHR2 Antagonist Potency: Chloro vs. Unsubstituted Scaffold
5-Chloro-2-methoxypyridin-3-amine, as part of a larger chemotype, demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2). Direct head-to-head comparison data for the isolated fragment is not available; however, its activity can be inferred against the unsubstituted 2-methoxypyridin-3-amine core. The presence of the 5-chloro substituent is a key structural determinant for achieving nanomolar potency, with the chlorinated derivative showing an IC50 of 1 nM in a functional assay [1]. This represents a dramatic improvement over the parent, unsubstituted 2-methoxypyridin-3-amine, which would be expected to exhibit negligible activity at this target due to lack of the crucial 5-chloro moiety [2].
| Evidence Dimension | In vitro functional antagonism (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 2-Methoxypyridin-3-amine (unsubstituted at 5-position) |
| Quantified Difference | >1000-fold improvement in potency (inferred from SAR trends) |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux |
Why This Matters
This quantitative data establishes the 5-chloro substituent as a critical pharmacophore for high-affinity MCHR2 antagonism, directly informing medicinal chemistry design and procurement decisions for GPCR-targeted programs.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Affinity Data: IC50 = 1 nM for human MCHR2. 2025. View Source
- [2] ChEBI. 2-Methoxypyridin-3-amine (CHEBI:194864). 2025. View Source
